Selective P-Glycoprotein Inhibition: C6-GlcCer vs. Hexanoylceramide vs. Gangliosides
In a direct head-to-head comparison, N-hexanoyl-glucosylceramide inhibited P-glycoprotein (Pgp) activity in human ovarian 2780AD multidrug-resistant cells, whereas the aglycone analog hexanoylceramide and the gangliosides GM3 and GM2 had no measurable effect [1]. This differential activity demonstrates that both the short C6 acyl chain AND the glucose headgroup are simultaneously required for Pgp modulation.
| Evidence Dimension | P-glycoprotein (Pgp) inhibitory activity |
|---|---|
| Target Compound Data | Active: inhibited Pgp activity, restored doxorubicin sensitivity |
| Comparator Or Baseline | Hexanoylceramide, gangliosides GM3 and GM2: no effect on Pgp activity; sphingosine: stimulating effect |
| Quantified Difference | Qualitative binary: C6-GlcCer active; comparator analogs inactive |
| Conditions | Human ovarian carcinoma 2780AD multidrug-resistant cells, doxorubicin sensitivity assay |
Why This Matters
This selectivity data justifies procurement of C6-GlcCer specifically (rather than cheaper C6-ceramide) when investigating glycosphingolipid-mediated multidrug resistance reversal.
- [1] Veldman RJ, et al. Inhibition of P-glycoprotein activity and chemosensitization of multidrug-resistant ovarian carcinoma 2780AD cells by hexanoylglucosylceramide. Biochem Biophys Res Commun. 1999;266(2):492-496. doi:10.1006/bbrc.1999.1850. View Source
